N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea
Description
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-3-[4-(4-pentylcyclohexyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N3O2/c1-2-3-4-6-21-7-9-22(10-8-21)23-11-13-24(14-12-23)27-25(29)26-15-5-16-28-17-19-30-20-18-28/h11-14,21-22H,2-10,15-20H2,1H3,(H2,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLAAVANZVGQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-morpholinopropyl)-N’-[4-(4-pentylcyclohexyl)phenyl]urea typically involves the reaction of a suitable isocyanate with an amine. One possible synthetic route is as follows:
Starting Materials: 4-(4-pentylcyclohexyl)aniline and 3-morpholinopropyl isocyanate.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions, and at a controlled temperature (e.g., 0-25°C).
Procedure: The isocyanate is added dropwise to a solution of the aniline in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until completion.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-morpholinopropyl)-N’-[4-(4-pentylcyclohexyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a biochemical probe or ligand for studying protein interactions.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the formulation of specialty chemicals, polymers, or coatings.
Mechanism of Action
The mechanism of action of N-(3-morpholinopropyl)-N’-[4-(4-pentylcyclohexyl)phenyl]urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be elucidated through experimental studies, including binding assays, enzymatic activity measurements, and cellular assays.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
To contextualize this compound, we compare it to analogous urea derivatives from patent literature, pesticide databases, and chemical registries. Key structural variations (substituents, backbone modifications) and their implications are analyzed below.
Substituent Effects on Physicochemical Properties
*LogP values estimated using computational tools (e.g., ChemAxon).
Key Observations :
- Lipophilicity: The pentylcyclohexyl group in the target compound confers significantly higher lipophilicity (logP ~6.2) compared to sulfonyloxy-containing derivatives (logP ~4.8) or cyanophenyl analogs (logP ~2.3).
- Polarity: The morpholine ring introduces moderate polarity, contrasting with nonpolar cyclohexyl or phenyl groups in analogs like K9V. This could improve solubility in polar solvents compared to fully lipophilic derivatives .
- Metabolic Stability : Fluorinated analogs (e.g., K9V) exhibit improved metabolic stability due to fluorine’s electronegativity, whereas the target compound’s morpholine group may enhance resistance to oxidative metabolism .
Functional Comparisons
- Agrochemical Potential: Sulfonyloxy-substituted ureas () are patented for agrochemical applications, likely due to their hydrolytic stability and bioavailability. The target compound’s pentylcyclohexyl group may enhance soil adsorption, extending herbicidal activity .
- Pharmaceutical Relevance: K9V’s difluorophenyl and phenylpropyl groups are associated with CNS-targeting drugs. The morpholinopropyl group in the target compound could favor interactions with amine-binding receptors (e.g., GPCRs) .
- Pesticide Activity: Fenuron and isoproturon () rely on dimethylamino groups for herbicidal action. The morpholine moiety in the target compound may offer distinct binding kinetics due to its cyclic ether and secondary amine structure .
Biological Activity
N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
1. Chemical Structure and Synthesis
The compound this compound features a morpholinopropyl group and a substituted phenyl group, which are linked by a urea moiety. The molecular formula is , with a molecular weight of approximately 314.46 g/mol.
Synthesis Pathway
The synthesis typically involves the reaction of morpholine derivatives with corresponding isocyanates or amines under controlled conditions to yield the target urea compound.
2. Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing primarily on its antifungal and antibacterial properties.
Antifungal Activity
Research indicates that derivatives of N-(3-morpholinopropyl) compounds exhibit notable antifungal activity against pathogens such as Candida albicans and Candida parapsilosis. For instance, studies have shown that specific derivatives demonstrate minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole.
Table 1: Antifungal Activity of Selected Compounds
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | Candida albicans | 1.23 |
| N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine | Candida parapsilosis | 1.23 |
These findings suggest that the presence of specific substituents on the phenyl ring enhances the biological activity through mechanisms involving inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
The mechanism by which these compounds exert their antifungal effects typically involves the inhibition of the enzyme CYP51, which is essential for ergosterol biosynthesis. This inhibition leads to increased membrane permeability and ultimately cell death.
3. Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines, including NIH/3T3 fibroblasts. The IC50 values obtained indicate that while these compounds are effective against fungal cells, they exhibit minimal cytotoxicity towards mammalian cells.
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | NIH/3T3 | >1000 |
| N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine | NIH/3T3 | 148.26 |
This data underscores the potential for these compounds to serve as therapeutic agents with reduced side effects compared to traditional antifungals.
4. Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have highlighted that variations in substituents on the phenyl ring significantly influence biological activity. For example, the introduction of electronegative groups enhances lipophilicity and interaction with target enzymes.
5. Case Studies
Recent studies have reported on the design and synthesis of various derivatives based on the core structure of this compound, leading to improved efficacy against resistant fungal strains.
Case Study Example:
A derivative exhibiting enhanced activity was synthesized and tested against clinical isolates of Candida species, showing promising results in both in vitro and in vivo models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
